molecular formula C8H16O3 B8786416 Methyl 2-(tert-butoxy)propanoate

Methyl 2-(tert-butoxy)propanoate

Cat. No.: B8786416
M. Wt: 160.21 g/mol
InChI Key: HMNAQPHRRUSXOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(tert-butoxy)propanoate is an ester derivative characterized by a tert-butoxy group (-OC(CH₃)₃) attached to the second carbon of a propanoate backbone. Its molecular formula is C₈H₁₆O₃, with a molecular weight of 160.21 g/mol (calculated from ). This compound is commonly used in organic synthesis as a protecting group for amines or alcohols due to the steric bulk of the tert-butyl group, which enhances stability under acidic or basic conditions . Synonyms include methyl 2-[(tert-butoxy)carbonylamino]propanoate and N-Boc-DL-alanine methyl ester (), reflecting its role in peptide chemistry.

Properties

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxy]propanoate

InChI

InChI=1S/C8H16O3/c1-6(7(9)10-5)11-8(2,3)4/h6H,1-5H3

InChI Key

HMNAQPHRRUSXOK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)OC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 2-(tert-butoxy)propanoate belongs to a family of tert-butyl-protected esters and amino acid derivatives. Below is a systematic comparison with structurally related compounds:

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Method/Application Reference ID
This compound C₈H₁₆O₃ 160.21 tert-butoxy ester Protecting group in peptide synthesis
2-Amino-3-[2-(tert-butoxy)-2-oxoethoxy]propanoic Acid () C₉H₁₇NO₅ 219.23 tert-butoxy ester, amino acid Intermediate in bioactive molecule synthesis
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(4-nitrophenyl)propanoate () C₁₅H₂₀N₂O₇ 340.33 tert-butoxycarbamate, nitroaryl, hydroxy Pharmaceutical intermediate (discontinued)
Methyl 2-amino-3-(tert-butoxy)propanoate hydrochloride () C₈H₁₈ClNO₃ 211.69 tert-butoxy ester, amine hydrochloride Salt form for improved solubility/stability
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoate () C₁₈H₂₄N₂O₄ 332.40 tert-butoxycarbamate, indole Tryptophan derivatives for catalytic arylation studies

Key Findings

Structural Complexity and Functional Diversity: this compound is simpler compared to derivatives like Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(4-nitrophenyl)propanoate (), which incorporates a nitroaryl group and hydroxy functionality. This increases steric hindrance and polarity, altering reactivity in coupling reactions . The hydrochloride salt form () enhances aqueous solubility, making it preferable for biological assays, whereas the parent ester is typically used in non-polar synthetic environments .

Synthetic Utility: Compounds like Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoate () are synthesized via Pd-catalyzed arylation, highlighting their role in generating chiral indole derivatives for drug discovery . In contrast, this compound is often prepared via straightforward esterification or Boc-protection reactions .

Stability and Storage: 2-Amino-3-[2-(tert-butoxy)-2-oxoethoxy]propanoic Acid () requires storage at -20°C for long-term stability (>4 years), whereas this compound is typically stored at room temperature due to its lower sensitivity to hydrolysis .

Yield and Scalability :

  • Derivatives such as tert-butyl N-[(2S)-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamate () achieve 80% yield via NaBH₄ reduction, demonstrating efficient scalability compared to more complex analogs like the nitroaryl-containing compound (), which is discontinued due to synthesis challenges .

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